Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical property

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate (CAS: 1021919-64-1) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family. The compound features a 2-oxo-2,3-dihydroimidazole ring fused to a pyridine bearing a bromine atom at the 6-position and an ethyl carboxylate ester at the N-1 position.

Molecular Formula C9H8BrN3O3
Molecular Weight 286.08 g/mol
CAS No. 1021919-64-1
Cat. No. B1426545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate
CAS1021919-64-1
Molecular FormulaC9H8BrN3O3
Molecular Weight286.08 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C2=C(NC1=O)N=CC(=C2)Br
InChIInChI=1S/C9H8BrN3O3/c1-2-16-9(15)13-6-3-5(10)4-11-7(6)12-8(13)14/h3-4H,2H2,1H3,(H,11,12,14)
InChIKeyCGPYZMKXCRKQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate – Core Properties and Compound Class


Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate (CAS: 1021919-64-1) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family. The compound features a 2-oxo-2,3-dihydroimidazole ring fused to a pyridine bearing a bromine atom at the 6-position and an ethyl carboxylate ester at the N-1 position [1]. With a molecular weight of 286.08 g/mol, a computed XLogP3 of 1.3, and a topological polar surface area of 71.5 Ų, this scaffold is recognized as a purine bioisostere and serves as a versatile intermediate for the synthesis of kinase inhibitors, GPCR modulators, and other bioactive molecules [1][2].

Why In-Class Analogs Cannot Replace Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate


The 6-bromo substituent on the imidazo[4,5-b]pyridine core is the critical determinant of downstream synthetic utility; replacement with a non-halogenated analog (e.g., des-bromo derivative, CAS 103409-28-5) eliminates the capacity for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, which are essential for generating structurally diverse libraries [1]. Similarly, substituting the ethyl ester with a tert-butyl ester (CAS 1428799-47-6) alters the lipophilicity and steric profile, potentially affecting both reactivity and physicochemical properties in ways that compromise fit-for-purpose selection [2]. The quantitative evidence below demonstrates that even seemingly minor structural changes produce measurable differences in properties that directly impact synthetic planning and procurement decisions.

Quantifiable Differentiation Evidence for Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate


Lipophilicity Advantage Over Des-Bromo Analog

The target compound exhibits an XLogP3 value of 1.3, which is 0.7 log units higher than the des-bromo analog (ethyl 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate, CAS 103409-28-5, XLogP3 = 0.6) [1][2]. This increase in lipophilicity is attributable to the bromine atom at the 6-position.

Lipophilicity Drug-likeness Physicochemical property

Molecular Weight Differentiation for Synthetic Intermediates

The target compound has a molecular weight of 286.08 g/mol, which is 78.89 g/mol greater than the des-bromo analog (207.19 g/mol) and 28.06 g/mol lighter than the tert-butyl ester analog (314.14 g/mol) [1][2][3]. This intermediate molecular weight positions the ethyl ester as a balanced building block: lighter than the tert-butyl variant for atom economy, yet heavier than the des-bromo scaffold, incorporating the synthetically essential bromine atom.

Molecular weight Building block Lead optimization

Synthetic Versatility via 6-Bromo Cross-Coupling Handle

The 6-bromo substituent enables palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions, a capability that is entirely absent in the non-halogenated des-bromo analog [1]. The fused bromopyridine moiety in related imidazo[4,5-b]pyridine building blocks has been explicitly demonstrated to undergo these cross-coupling reactions, providing versatile access to an extended scope of functionalized imidazopyridines [1]. In contrast, the des-bromo analog (CAS 103409-28-5) lacks a halogen handle and can only undergo reactions at the ester or NH positions.

Cross-coupling Suzuki reaction Buchwald-Hartwig Library synthesis

Purine Bioisostere Character for Drug Discovery Programs

The imidazo[4,5-b]pyridine scaffold is a well-established purine bioisostere, and the target compound retains this structural mimicry while incorporating the bromine substituent [1]. The compound's topological polar surface area (71.5 Ų) and hydrogen bond acceptor count (4) are identical to those of the des-bromo analog, preserving the key hydrogen-bonding interactions required for target binding [2]. However, the bromine atom adds both steric bulk and polarizable surface area that can enhance binding affinity and selectivity for specific kinase ATP-binding pockets compared to the unsubstituted parent.

Purine bioisostere Kinase inhibitor Drug design

Commercial Purity Specification and Scalability

The target compound is commercially available with a purity specification of NLT 98% (HPLC) from ISO-certified suppliers . In contrast, the des-bromo analog (CAS 103409-28-5) is typically offered at 95% purity from comparable vendors . The higher purity specification reduces the burden of in-house purification prior to use in sensitive catalytic reactions where halogen-containing impurities could poison palladium catalysts.

Purity Scalability Procurement specification

Optimal Application Scenarios for Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate


Diversification Platform for Kinase Inhibitor Libraries

Utilize the 6-bromo handle for parallel Suzuki coupling with diverse boronic acids to generate a library of 6-aryl/heteroaryl imidazo[4,5-b]pyridine-2-ones. This approach directly leverages the compound's demonstrated cross-coupling capability [1] and its purine bioisostere scaffold to explore SAR around the ATP-binding pocket of kinases. The higher lipophilicity (XLogP3 = 1.3) compared to the des-bromo parent (XLogP3 = 0.6) may confer improved cell permeability for cellular assay testing [2].

Late-Stage Functionalization in Multi-Step Syntheses

Employ the compound as a late-stage intermediate in medicinal chemistry campaigns where the bromine is retained through early synthetic steps and then used for a diversification event late in the synthesis. This strategy preserves the ethyl ester as a metabolically labile or prodrug moiety while enabling the introduction of aromatic diversity at the final stage via Buchwald-Hartwig amination or Suzuki coupling [1]. The NLT 98% purity specification ensures reliable performance in these sensitive catalytic transformations.

GPCR Allosteric Modulator Lead Optimization

As indicated by patent disclosures describing derivatives of this compound as allosteric modulators of G-protein-coupled receptors [3], the scaffold can be used as a starting point for optimizing subtype selectivity. The bromine substituent provides a modifiable position to explore steric and electronic effects on GPCR binding, while the ethyl ester can be hydrolyzed to the carboxylic acid for improved solubility or further derivatization.

Building Block for CNS-Penetrant Molecules

The moderate lipophilicity (XLogP3 = 1.3) and relatively low molecular weight (286.08 g/mol) position this compound favorably for CNS drug discovery programs where physicochemical properties within a defined range are critical for blood-brain barrier penetration [2]. The bromine atom provides a synthetic handle for introducing aromatic groups without pushing the molecular weight into a range typically associated with poor CNS penetration.

Quote Request

Request a Quote for Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.